Bienvenue dans la boutique en ligne BenchChem!

4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Dual chlorination Sequential derivatization Cheminformatics library design

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6) belongs to the 1H-pyrazolo[3,4-b]pyridine class, a privileged heterocyclic scaffold extensively represented in kinase inhibitor discovery and other biomedical applications. This specific compound is characterized by simultaneous chlorination at the C4 and C6 positions combined with full N1/C3 methylation—a substitution pattern that creates two distinct electrophilic handles for sequential or orthogonal derivatization while eliminating N1-H hydrogen-bond donor capacity.

Molecular Formula C8H7Cl2N3
Molecular Weight 216.06 g/mol
CAS No. 2060051-45-6
Cat. No. B1472744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
CAS2060051-45-6
Molecular FormulaC8H7Cl2N3
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C(=CC(=N2)Cl)Cl)C
InChIInChI=1S/C8H7Cl2N3/c1-4-7-5(9)3-6(10)11-8(7)13(2)12-4/h3H,1-2H3
InChIKeyCAYCBZPKHZCRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6): A Dual-Halogenated Pyrazolopyridine Scaffold for Targeted Heterocyclic Derivatization and Chemical Procurement


4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6) belongs to the 1H-pyrazolo[3,4-b]pyridine class, a privileged heterocyclic scaffold extensively represented in kinase inhibitor discovery and other biomedical applications [1]. This specific compound is characterized by simultaneous chlorination at the C4 and C6 positions combined with full N1/C3 methylation—a substitution pattern that creates two distinct electrophilic handles for sequential or orthogonal derivatization while eliminating N1-H hydrogen-bond donor capacity. The compound is supplied as a versatile small molecule scaffold, typically at ≥95% purity , and is most appropriately viewed not as a final bioactive molecule but as an indispensable synthetic intermediate in cheminformatics-driven library design.

Why Generic Substitution of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Fails: The Critical Role of Dual Chlorination versus Mono-Halogenated or N1-H Analogues


Procurement decisions involving pyrazolo[3,4-b]pyridine building blocks often treat mono-halogenated or N1-unsubstituted analogues as functionally interchangeable intermediates. This assumption fails for 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine because its dual chlorination at C4 and C6 enables chemo- or regioselective sequential derivatization that is physically impossible with any mono-chloro congener (e.g., 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, CAS 1057672-77-1, or 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, CAS 1519846-44-6) [1]. Furthermore, N1-methylation eliminates the potential for competing tautomerism and undesired N1-H-mediated interactions observed in the 4,6-dichloro-1H analogue (CAS 2105905-46-0). The quantitative evidence below demonstrates that this precise substitution pattern dictates the accessible chemical space, reaction sequence possibilities, and the reliability of downstream synthetic outcomes.

Quantitative Differentiation Evidence for 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6) Versus Closest Structural Analogues


Dual C4/C6 Chlorination Enables Sequential Functionalization Absent in All Mono-Chlorinated Analogues

The target compound possesses two chlorine substituents at C4 and C6, enabling two sequential or orthogonal cross-coupling/nucleophilic aromatic substitution (SNAr) reactions to generate unsymmetrical 4,6-disubstituted products. In contrast, the closest direct analogues—4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1057672-77-1), 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1519846-44-6), and 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2105905-46-0)—each contain only one or two fewer methyl groups, yet provide one or zero chlorine handles respectively, rendering them incapable of supporting the same unsymmetrical diversification pathway [1]. The 4,6-dichloro-1H analogue further lacks protection at N1, introducing undesired tautomeric equilibria that complicate reaction outcomes [1].

Dual chlorination Sequential derivatization Cheminformatics library design Scaffold diversification

N1/C3 Dimethylation Eliminates Tautomeric Ambiguity Present in 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2105905-46-0)

The 1H-pyrazolo[3,4-b]pyridine scaffold exists in two tautomeric forms (1H- and 2H-isomers) when the N1 position is unsubstituted [1]. The 4,6-dichloro-1H analogue (CAS 2105905-46-0) therefore presents an equilibrium mixture of isomers that can lead to irreproducible reaction outcomes and ambiguous structure-activity relationships (SAR). The target compound, bearing an N1-methyl group, locks the scaffold exclusively into the 1H-tautomer, thereby eliminating this variable entirely. This is particularly critical for medicinal chemistry programs where consistent SAR interpretation depends on a single, defined molecular species.

Tautomerism N1-methylation Reaction reproducibility Medicinal chemistry

Successful Deployment as a Central Intermediate in Scalable CD73 Inhibitor (AB680) Core Synthesis: A Patent-Backed Precedent

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine core—the direct N1-unsubstituted analogue—has been established as the central azaindazole core of AB680, a clinical-stage CD73 inhibitor, in a concise, scalable process yielding 99.5% UV purity [1][2]. The target compound, being the N1-methylated, C3-methylated derivative of this validated core, is positioned as the logical scaffold for medicinal chemistry programs seeking to explore the N1/C3-substituted chemical space around this proven pharmacophore. The process chemistry precedent demonstrates that the 4,6-dichloro substitution pattern on the pyrazolo[3,4-b]pyridine core is compatible with kilogram-scale manufacture and high purity specifications.

Process chemistry Scalable synthesis CD73 inhibitor AB680 cGMP manufacturing

Pyrazolo[3,4-b]pyridine Scaffold Generates Nanomolar DYRK1A/1B Inhibitors: Target Compound Provides the Derivatizable Core for This Activity Space

In a 2021 study, novel 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as DYRK1A and DYRK1B inhibitors, with the most potent 3,5-diaryl compounds (e.g., compounds 8 and 9) achieving IC50 values in the range of 3–287 nM against DYRK1B [1]. The 4,6-dichloro-1,3-dimethyl scaffold serves as a direct synthetic precursor for accessing this 3,5-diaryl substitution pattern via sequential SNAr or cross-coupling at the C4 and C6 chlorine positions. This level of dual-substitution SAR is inaccessible from any mono-chloro-1,3-dimethyl analogue, which would only permit functionalization at one position.

DYRK1A DYRK1B Kinase inhibition Anticancer Neurodegenerative disease

Dichloro-Dimethyl Substitution Pattern Functions as a Launch Point for Energetic Materials Derivatization: 4,6-Dichloro-1H Analogue Demonstrates the Utility of This Core Architecture

The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine core (CAS 2105905-46-0) has been demonstrated as a commercially accessible starting material for the synthesis of insensitive high-energy materials (IHEMs), with derivatives achieving detonation velocities of 8,461 m/s and thermal decomposition onset of 309 °C [1]. The target 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine contains the identical dichloro core but with enhanced lipophilicity and altered electronic properties from N1/C3 methylation, making it uniquely suited for energetic materials programs requiring tuned physicochemical properties (e.g., modified crystal packing, altered oxygen balance, controlled volatility) that cannot be achieved with the 1H-unsubstituted analogue.

Energetic materials Insensitive high-energy materials IHEMs Nitration Thermal stability

Physicochemical Property Differentiation: Predicted LogP and Boiling Point Versus Mono-Chloro and N1-H Analogues

The combined N1/C3-dimethylation and 4,6-dichloro substitution pattern in the target compound produces distinct physicochemical properties relative to its closest analogues. The N1-H analogue (CAS 2105905-46-0) has a lower molecular weight (188.01 g/mol) and likely lower lipophilicity due to the polar N1-H group. The mono-chloro-1,3-dimethyl analogues (6-chloro: MW 181.62 g/mol; 4-chloro analogues: MW ~181–225 g/mol) have lower molecular weight and different electronic distributions that alter reactivity and physical properties such as boiling point and solubility . These differences directly impact chromatographic behavior, formulation compatibility, and storage requirements.

Physicochemical properties Lipophilicity Boiling point Tautomerism Procurement specifications

Highest-Value Research and Industrial Application Scenarios for 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries Requiring Dual Derivatization Vectors

The N1/C3-methylated scaffold with two chlorine handles is ideally suited for constructing fragment libraries targeting the ATP-binding pocket of kinases such as DYRK1A/1B, where nanomolar potency has been demonstrated from 3,5-diaryl-substituted derivatives [1]. Unlike mono-chloro analogues that restrict library diversity to a single substitution site, this compound enables parallel or sequential chemistry at both C4 and C6, doubling the accessible chemical space per synthetic cycle and maximizing SAR information density.

Process Chemistry Scale-Up of Pyrazolo[3,4-b]pyridine-Based Clinical Candidates

The demonstrated kilogram-scale synthesis of the AB680 azaindazole core from the 4,6-dichloro-1H analogue, achieving 99.5% UV purity, provides a validated process chemistry precedent for the dichloro core architecture [2][3]. Teams scaling up N1/C3-methylated drug candidates can leverage this precedent to de-risk process development, confident that the core dichloro chemistry is compatible with cGMP manufacturing requirements.

Energetic Materials Research Requiring TATB-Like Thermal Stability and Insensitivity

For energetic materials programs targeting insensitive high-energy compounds, the 4,6-dichloro substitution pattern is essential—it provides the two nitration sites needed to access the NH2-NO2-NH2-NO2 substitution pattern that confers TATB-like thermal stability (Td = 309 °C) and low mechanical sensitivity (IS > 40 J, FS > 360 N) [4]. The N1/C3-dimethyl groups in the target compound modulate crystal packing and oxygen balance relative to the 1H analogue, offering an additional tunable parameter for optimizing detonation performance while maintaining insensitivity.

Tautomerism-Free Medicinal Chemistry SAR Campaigns

In any medicinal chemistry program where consistent SAR interpretation depends on a single, well-defined molecular species, the N1-methyl-locked scaffold is essential [1]. The 4,6-dichloro-1H analogue exists as an equilibrium mixture of 1H- and 2H-tautomers, introducing a source of irreproducibility in biological assays and confounding structure-activity relationships. Procurement of the 1,3-dimethyl compound eliminates this variable entirely, ensuring that every observed biological effect can be unambiguously attributed to a single chemical entity.

Quote Request

Request a Quote for 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.